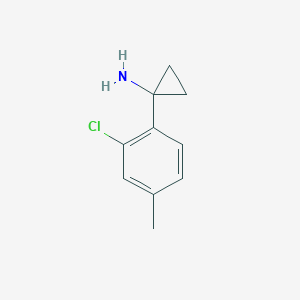
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom and a methyl group
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: One common synthetic route involves the bromination of 2-chloro-4-methylbenzene to form 2-bromo-4-methylchlorobenzene, followed by a cyclization reaction to form the cyclopropane ring.
Cyclopropanation Reactions: Cyclopropanation of 2-chloro-4-methylphenylacetonitrile using reagents like diazomethane can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
化学反应分析
Oxidation: Oxidation reactions can convert 1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine to its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to reduce the compound to its amine derivatives.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various halogenating agents are commonly used. Reaction conditions vary depending on the specific transformation desired.
Major Products Formed:
Oxidation products include chloro-substituted phenols.
Reduction products include various amine derivatives.
Substitution products can include a wide range of functionalized phenyl derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Its applications extend to material science, where it can be used in the synthesis of advanced materials.
作用机制
The mechanism by which 1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its use and the specific biological system involved.
相似化合物的比较
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring and specific substituents. Similar compounds include:
1-(2-Chlorophenyl)cyclopropan-1-amine
1-(4-Methylphenyl)cyclopropan-1-amine
1-(2-Chloro-6-methylphenyl)cyclopropan-1-amine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
1-(2-chloro-4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8(9(11)6-7)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI 键 |
JOYJMCURGBFHAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2(CC2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)






![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)



